molecular formula C25H22N2O3S B11991286 ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11991286
M. Wt: 430.5 g/mol
InChI Key: BLVSWUWCNBIIJC-OUALVRHLSA-N
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Description

Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .

Industrial Production Methods

Industrial production methods often utilize green chemistry principles to minimize environmental impact. For example, microwave-assisted multi-component reactions under solvent-free conditions have been employed to synthesize thiazolo[3,2-a]pyrimidine derivatives . This method offers advantages such as shorter reaction times, higher yields, and reduced use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like alkyl halides . Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiazolopyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can inhibit the activity of enzymes and proteins involved in cell proliferation, leading to its antitumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-3-30-24(29)22-17(2)26-25-27(20(22)15-14-18-10-6-4-7-11-18)23(28)21(31-25)16-19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3/b15-14+,21-16+

InChI Key

BLVSWUWCNBIIJC-OUALVRHLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4)S2)C

Origin of Product

United States

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